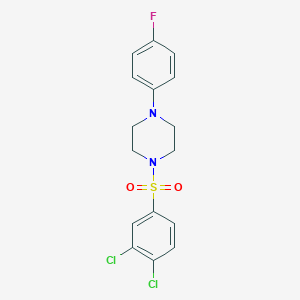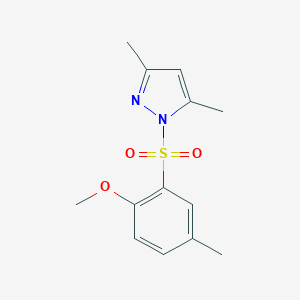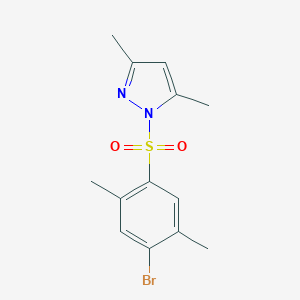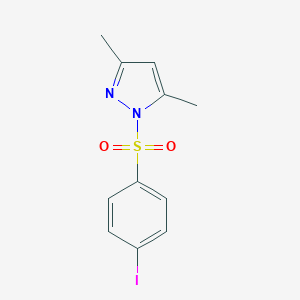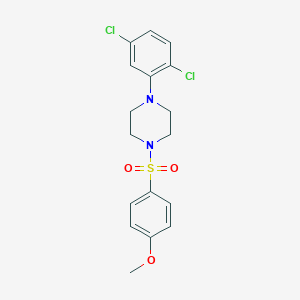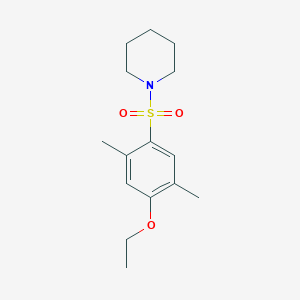
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole, also known as DBDSMP, is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazoles and is synthesized using specific methods that involve the reaction of various reagents.
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes such as COX-2 and carbonic anhydrase. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to bind to the active site of these enzymes and prevent their activity. The binding of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole to these enzymes is believed to be reversible, which allows for its potential use as a drug or inhibitor.
Biochemical and Physiological Effects
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to reduce inflammation and tumor growth. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has also been shown to inhibit the activity of carbonic anhydrase, which has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has advantages such as high selectivity, low toxicity, and stability. These properties make it a suitable candidate for use in various lab experiments such as catalysis and material science. However, the synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole can be challenging and requires specific reagents and conditions. The purity of the compound can also be difficult to achieve, which can affect the reproducibility of results.
Future Directions
There are several future directions for the research of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole. One direction is the investigation of its potential as a drug or inhibitor for specific enzymes such as COX-2 and carbonic anhydrase. Another direction is the synthesis of novel MOFs using 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a ligand. The use of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a catalyst in various reactions is also an area of interest for future research. Additionally, the improvement of the synthesis method and purification of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole can lead to more consistent and reproducible results in lab experiments.
Synthesis Methods
The synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using solvents such as ethanol or acetone.
Scientific Research Applications
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has potential applications in various fields of scientific research such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been reported to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion.
In material science, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to form stable MOFs with various metal ions such as copper, zinc, and nickel.
In catalysis, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been used as a catalyst in various reactions such as the synthesis of pyrazoles and the oxidation of alcohols. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to be an efficient catalyst in these reactions and has advantages such as high selectivity and low toxicity.
properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOKNPNBXTNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


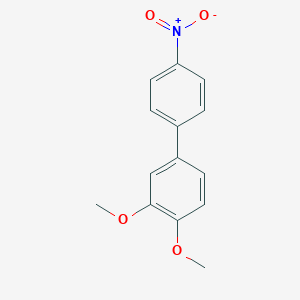
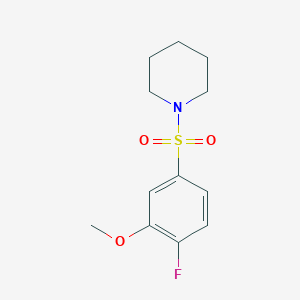
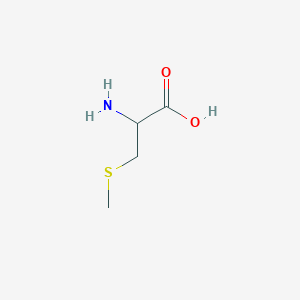
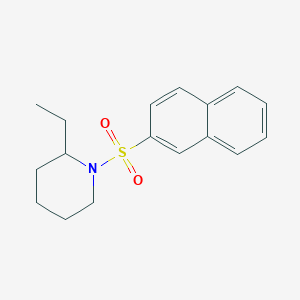
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)

